

A Comparative Analysis of OptoBI-1 and its Parent Compound GSK1702934A

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Compound of Interest

Compound Name: *OptoBI-1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the photoswitchable TRPC channel agonist, **OptoBI-1**, and its parent compound, GSK1702934A. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying transient receptor potential canonical (TRPC) channel function.

Introduction

GSK1702934A is a potent and selective activator of the TRPC3 and TRPC6 subtypes of the transient receptor potential canonical (TRPC) family of calcium channels.[1] It has been utilized in research to investigate the role of these channels in various physiological processes, including cardiac function and blood pressure regulation.[1] **OptoBI-1** is a photopharmacological tool derived from GSK1702934A.[2][3] By incorporating an azobenzene photoswitch moiety, **OptoBI-1**'s ability to activate TRPC channels can be precisely controlled by light, offering a significant advantage in achieving high spatiotemporal resolution in experimental settings.

Mechanism of Action

Both GSK1702934A and **OptoBI-1** are direct activators of TRPC3, TRPC6, and TRPC7 channels. They bypass the need for phospholipase C (PLC) signaling, which is a common pathway for TRPC channel activation. GSK1702934A and another distinct small molecule, M085, are believed to activate TRPC6 by stimulating an extracellular cavity formed by the pore

helix (PH) and transmembrane (TM) helix S6. It is inferred that **OptoBI-1**, as a derivative, likely shares a similar binding site and activation mechanism, acting independently of membrane lipids.

The key distinction of **OptoBI-1** lies in its photoswitchable nature.

- **cis conformation (Active):** Upon illumination with ultraviolet (UV) light at approximately 365 nm, **OptoBI-1** converts to its cis isomer, which is the active form that agonizes TRPC channels.
- **trans conformation (Inactive):** Illumination with blue light around 430 nm reverts the molecule to its inactive trans conformation, effectively deactivating the channels. In the dark, the active cis-**OptoBI-1** slowly reverts to the trans form over a period of about 50 minutes.

This reversible photo-isomerization allows for precise temporal control over TRPC channel activity and downstream cellular calcium signaling.

Quantitative Data Comparison

The following table summarizes the reported potency (EC₅₀) of GSK1702934A and **OptoBI-1** on various TRPC channels.

Compound	Target Channel	Reported EC ₅₀	Notes
GSK1702934A	hTRPC3	80 nM	
hTRPC6	440 nM		
mTRPC6	0.78 ± 0.16 μM		
hTRPC6	0.45 ± 0.03 μM		
OptoBI-1	TRPC3	~0.1 μM	Active cis-form.

hTRPC: human Transient Receptor Potential Canonical; mTRPC: mouse Transient Receptor Potential Canonical

Selectivity Profile

Both GSK1702934A and **OptoBI-1** exhibit selectivity for the TRPC3/6/7 subgroup of TRPC channels. Experimental data indicates that GSK1702934A shows no activity at several other receptors and channels, including TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations below 10 μ M. Similarly, **OptoBI-1** has been shown to have no effect on TRPC4 or TRPC5 channels. The residues that interact with GSK1702934A are highly conserved among TRPC3/6/7 but not in TRPC4/5, which likely accounts for this observed selectivity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through the TRPC channels in the cell membrane of a single cell.

- Cell Preparation: Human embryonic kidney (HEK293) cells are cultured and transfected with plasmids encoding the specific TRPC channel of interest (e.g., YFP-TRPC3).
- Recording Setup: An Axopatch 200B amplifier, Digidata 1440A digitizer, and pCLAMP 10.4 software (Molecular Devices) are typically used for data acquisition and analysis. Borosilicate glass pipettes are pulled to a resistance of 2–5 M Ω .
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 3 MgCl₂ (pH 7.2 with CsOH).
- Procedure:
 - The whole-cell configuration is established on a transfected cell.
 - The cell is held at a holding potential (e.g., -60 mV).

- Voltage ramps (e.g., from -130 mV to +80 mV over 1 second) are applied to elicit currents and determine the current-voltage (I-V) relationship.
- The compound (GSK1702934A or **OptoBI-1**) is applied to the cell via a perfusion system.
- For **OptoBI-1** experiments, the cell is illuminated with specific wavelengths of light (365 nm for activation, 430 nm for deactivation) to control the channel activity.
- Data Analysis: The resulting currents are recorded and analyzed to determine parameters such as current density (pA/pF) and the effect of the compound on channel gating.

Calcium Imaging

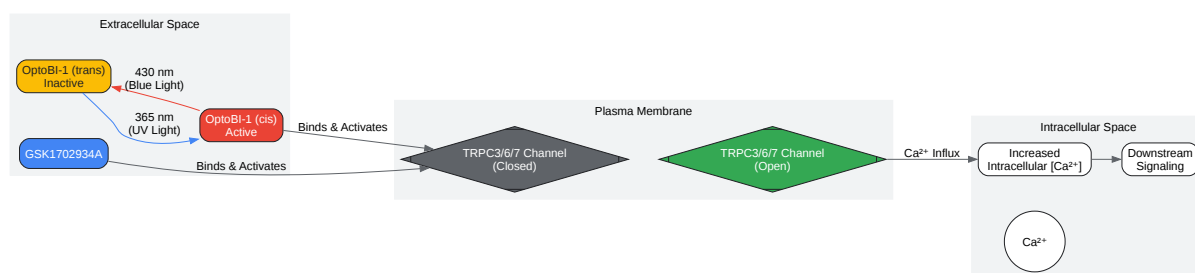
This method is used to visualize and quantify changes in intracellular calcium concentration ($[Ca^{2+}]_i$) resulting from TRPC channel activation.

- Cell Preparation: HEK293 cells are co-transfected with a plasmid for the TRPC channel and a genetically encoded calcium indicator, such as R-GECO.
- Imaging Setup: A fluorescence microscope equipped with an appropriate light source and filters for the specific calcium indicator is used.
- Procedure:
 - Transfected cells are plated on glass-bottom dishes.
 - The baseline fluorescence of the calcium indicator is recorded.
 - The compound is added to the external solution.
 - For **OptoBI-1**, cells are kept in the dark initially, and then illuminated with 365 nm light to activate the channels, followed by 430 nm light to deactivate them.
 - Changes in fluorescence intensity, corresponding to changes in $[Ca^{2+}]_i$, are recorded over time.
- Data Analysis: The fluorescence intensity is measured and often presented as a ratio (e.g., F/F_0 , where F is the current fluorescence and F_0 is the baseline fluorescence) to represent

the relative change in intracellular calcium.

Visualizations

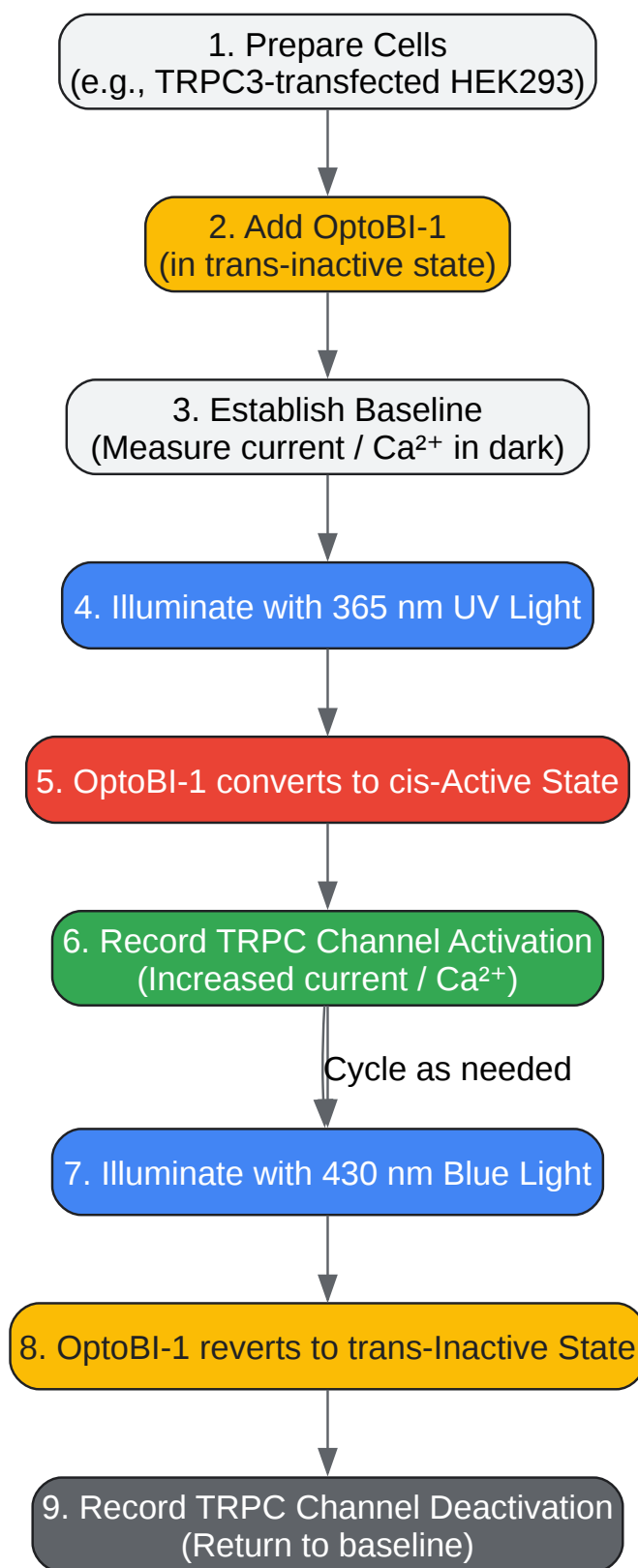
Signaling Pathway of TRPC Channel Activation



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Caption: TRPC channel activation by GSK1702934A and photoswitchable **OptoBI-1**.

Experimental Workflow for OptoBI-1 Application



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Caption: A typical experimental workflow for controlling TRPC channels using **OptoBI-1**.

Conclusion

GSK1702934A serves as a reliable and selective chemical agonist for studying TRPC3/6/7 channels. Its derivative, **OptoBI-1**, represents a significant advancement by transforming the static agonist into a dynamically controllable tool. The ability to turn TRPC channel activity on and off with light provides researchers with unprecedented precision to dissect the temporal dynamics of calcium signaling and its role in cellular physiology and pathophysiology. While both compounds target the same channels with a similar mechanism, the choice between them will depend on the experimental need for temporal control, with **OptoBI-1** being the superior choice for high-resolution functional studies.

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